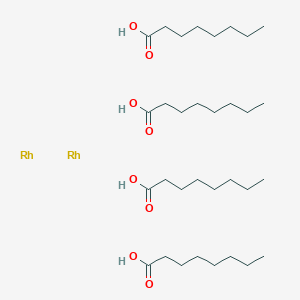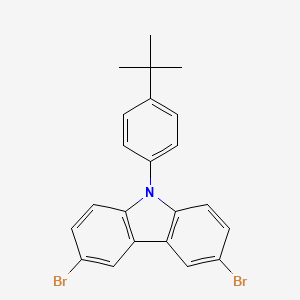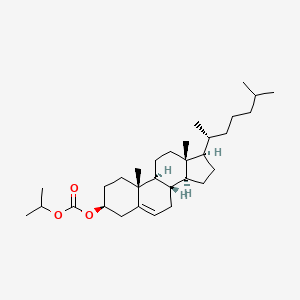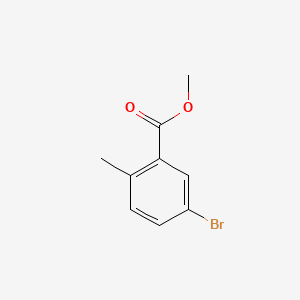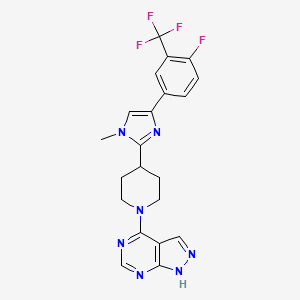
Ly2584702
描述
LY2584702 is an orally active, ATP-competitive, potent and selective ribosomal protein S6 kinase (p70 S6 kinase, p70S6K, S6K1) inhibitor . It has an IC50 of 4 nM and is selective over 83 other kinases .
Molecular Structure Analysis
The molecular formula of LY2584702 is C21H19F4N7 . It is a synthetic organic compound . The 2D structure of the ligand can be found in the IUPHAR/BPS Guide to PHARMACOLOGY .
Physical And Chemical Properties Analysis
LY2584702 has a molecular weight of 445.42 . It is a white to beige powder .
科学研究应用
Reversing Oxidative Stress-Induced Senescence in Small Airway Epithelial Cells
LY2584702 has been used in research to reverse oxidative stress-induced senescence in small airway epithelial cells . The compound acts as an inhibitor of p70-S6K, a protein that regulates the cell cycle and DNA damage response . By inhibiting p70-S6K, LY2584702 was able to reverse cell cycle arrest and senescence, potentially identifying a therapeutic target for diseases of lung ageing .
Increasing SIRT1 Protein Expression
In the same study, LY2584702 exhibited a concentration-dependent effect, where treatment increased SIRT1 protein expression by 70% . SIRT1 is an anti-ageing protein that is downregulated when the mammalian target of rapamycin (mTOR) pathway is overactivated by oxidative stress .
Reducing CXCL8 Protein Release
LY2584702 treatment also reduced CXCL8 protein release by 57% . CXCL8 is a chemokine that attracts neutrophils to the site of inflammation, and its overexpression can lead to chronic inflammatory diseases .
Reducing Senescence Associated-β-Galactosidase Staining
Senescence associated-β-Galactosidase (SA-β-Gal) staining was reduced by 30% with LY2584702 treatment . SA-β-Gal staining is a method used to identify senescent cells, so this reduction indicates a decrease in cellular senescence .
Inhibiting Ribosome Biogenesis and Synthesis of Angiogenic and Cell-Cycle Regulatory Proteins
Suppressing the activity of p70S6K, which LY2584702 does, is predicted to inhibit ribosome biogenesis and synthesis of angiogenic and cell-cycle regulatory proteins .
作用机制
Target of Action
LY2584702, also known as LY 2584702, LY-2584702, UNII-I4965C6W4O, Ly2584702, and LY-2584702 free base, is a potent, highly selective adenosine triphosphate (ATP) competitive inhibitor . The primary target of LY2584702 is the p70 ribosomal protein S6 kinase (p70S6K), a downstream component of the phosphatidylinositol-3-kinase signaling pathway . This pathway plays a crucial role in regulating cell proliferation and survival .
Mode of Action
LY2584702 interacts with its target, p70S6K, by competitively inhibiting ATP . This inhibition of p70S6K by LY2584702 is thought to reverse cell cycle arrest and cellular senescence . The interaction of LY2584702 with p70S6K has been shown to increase the expression of the anti-aging protein sirtuin-1 (SIRT1), reduce CXCL8 protein release, and decrease senescence-associated β-Galactosidase staining .
Biochemical Pathways
The action of LY2584702 affects the mammalian target of rapamycin (mTOR) pathway . Overactivation of this pathway, induced by oxidative stress, leads to downregulation of SIRT1, resulting in cellular senescence . By inhibiting p70S6K, LY2584702 can reverse this process, potentially identifying a therapeutic target for diseases of lung aging .
Pharmacokinetics
It’s known that ly2584702 has been used in trials studying the treatment of various types of cancer . More research is needed to fully understand the ADME properties of LY2584702 and their impact on bioavailability.
Result of Action
The molecular and cellular effects of LY2584702’s action include a significant reduction in low-density lipoprotein cholesterol (LDL-C) and triglycerides, while leaving high-density lipoprotein cholesterol levels unchanged . In addition, LY2584702 has been shown to reverse oxidative stress-induced senescence in small airway epithelial cells .
Action Environment
The action, efficacy, and stability of LY2584702 can be influenced by environmental factors such as oxidative stress . For example, in the presence of oxidative stress, LY2584702 has been shown to reverse cellular senescence
安全和危害
LY2584702 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of contact, it is recommended to flush with copious amounts of water and seek medical advice . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .
属性
IUPAC Name |
4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N7/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXRSVDHGLUMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
1082949-67-4 | |
| Record name | LY-2584702 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082949674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2584702 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12690 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2584702 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4965C6W4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid](/img/structure/B1662044.png)
![(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol](/img/structure/B1662045.png)
![1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-](/img/structure/B1662046.png)

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)
